molecular formula C12H14N4O5 B12905093 N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine CAS No. 162149-58-8

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine

Cat. No.: B12905093
CAS No.: 162149-58-8
M. Wt: 294.26 g/mol
InChI Key: XDDARMBTUCLRIN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Structural Characterization

Systematic Nomenclature and CAS Registry Information

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine is classified under the nitrobenzoxadiazole family, characterized by a benzoxadiazole ring system substituted with a nitro group at the 7-position and an L-leucine moiety at the 4-position. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-4-methyl-N-(7-nitrobenzo[c]oxadiazol-4-yl)pentanamide , reflecting its leucine backbone and nitrobenzoxadiazole substituent. The compound is registered under the Chemical Abstracts Service (CAS) number 162149-58-8 , ensuring unambiguous identification across chemical databases.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₄N₄O₅ , derived from its benzoxadiazole core (C₆H₃N₃O₂), leucine side chain (C₆H₁₁NO₂), and nitro group (NO₂). The molecular weight is 294.26 g/mol , calculated as follows:

Component Contribution to Molecular Weight (g/mol)
Benzoxadiazole 151.11
L-leucine 131.17
Nitro group 46.01
Total 294.26

This composition aligns with mass spectrometry data, where the molecular ion peak ([M+H]⁺) would theoretically appear at m/z 295.26.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its functional groups:

  • Aromatic protons : Downfield shifts (δ 8.0–8.5 ppm) due to the electron-withdrawing nitro group on the benzoxadiazole ring.
  • Leucine side chain : Methyl groups (δ 0.9–1.0 ppm), methylene protons (δ 1.5–1.7 ppm), and the α-proton adjacent to the amide bond (δ 4.2–4.5 ppm).
  • Amide proton : A singlet near δ 8.2 ppm, indicative of the secondary amide linkage.
Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • Nitro group (NO₂) : Strong asymmetric and symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹ , respectively.
  • Amide carbonyl (C=O) : A sharp peak near 1650 cm⁻¹ .
  • Aromatic C-N and C-O : Bands between 1250–1400 cm⁻¹ from the benzoxadiazole ring.
Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) would likely produce a base peak at m/z 294.26 ([M]⁺), with fragment ions corresponding to the loss of the nitro group (m/z 248.25) and leucine side chain (m/z 151.11).

X-ray Crystallography and Conformational Analysis

While X-ray crystallographic data for this compound is not explicitly available in the provided sources, its structural analogs suggest a planar benzoxadiazole ring system due to π-conjugation, with the nitro group adopting a coplanar orientation to maximize resonance stabilization. The L-leucine side chain likely exhibits a staggered conformation, minimizing steric hindrance between the methyl groups and the amide bond. Computational modeling predicts a dihedral angle of 120°–130° between the benzoxadiazole ring and the leucine backbone, favoring intramolecular hydrogen bonding between the amide proton and the nitro oxygen.

Properties

CAS No.

162149-58-8

Molecular Formula

C12H14N4O5

Molecular Weight

294.26 g/mol

IUPAC Name

(2S)-4-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoic acid

InChI

InChI=1S/C12H14N4O5/c1-6(2)5-8(12(17)18)13-7-3-4-9(16(19)20)11-10(7)14-21-15-11/h3-4,6,8,13H,5H2,1-2H3,(H,17,18)/t8-/m0/s1

InChI Key

XDDARMBTUCLRIN-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Steps:

  • Activation of the Fluorophore:
    The starting fluorophore, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is used due to its electrophilic chlorine substituent, which is susceptible to nucleophilic attack by amino groups.

  • Nucleophilic Substitution:
    L-leucine’s free amino group attacks the electrophilic carbon attached to the chlorine in NBD-Cl, displacing the chloride ion and forming the NBD-amino acid conjugate.

  • Reaction Conditions:

    • The substitution is generally conducted at mild temperatures, typically between 15°C and 35°C to maintain the integrity of the amino acid and fluorophore.
    • Hydrolysis steps, if any, are performed in an ice bath to control reaction rates and prevent side reactions.
  • Purification:
    The crude product is often purified by crystallization or chromatographic techniques to achieve high purity suitable for fluorescence applications.

Detailed Preparation Method

Reagents and Materials

Reagent Role Notes
L-Leucine Amino acid substrate Free amino group required
4-Chloro-7-nitrobenzoxadiazole (NBD-Cl) Fluorescent labeling agent Electrophilic fluorophore
Solvent (e.g., aqueous buffer or organic solvent) Medium for reaction pH control important
Base (e.g., sodium bicarbonate or triethylamine) To deprotonate amino group Facilitates nucleophilic attack

Typical Procedure

  • Dissolve L-leucine in a suitable solvent, often buffered aqueous solution or a mixed solvent system to maintain solubility and pH.
  • Add a base to deprotonate the amino group, increasing nucleophilicity.
  • Slowly add NBD-Cl dissolved in an organic solvent (e.g., acetonitrile or ethanol) to the amino acid solution under stirring at 15–35°C.
  • Stir the reaction mixture for a period ranging from 30 minutes to several hours, monitoring progress by thin-layer chromatography (TLC) or HPLC.
  • Upon completion, quench the reaction if necessary, and isolate the product by precipitation or extraction.
  • Purify the product by recrystallization or chromatographic methods to obtain this compound with purity ≥95% suitable for fluorescence assays.

Reaction Scheme

$$
\text{L-Leucine (NH}_2\text{-CHR-COOH)} + \text{NBD-Cl} \rightarrow \text{N-(7-Nitrobenzoxadiazolyl)-L-leucine} + \text{Cl}^-
$$

Research Findings and Optimization

  • Temperature Control: Maintaining the reaction temperature between 15°C and 35°C is critical to prevent degradation of the fluorophore and amino acid.
  • pH and Base Selection: The choice of base and pH affects the nucleophilicity of the amino group and the stability of NBD-Cl. Mildly basic conditions favor efficient substitution without side reactions.
  • Purity and Yield: Reported yields for similar NBD-amino acid conjugates range from 70% to 90%, with purity levels above 95% after purification.
  • Fluorescence Properties: The product exhibits strong fluorescence with excitation around 470 nm and emission near 534 nm, making it suitable for sensitive detection in biochemical assays.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Notes
Reaction Temperature 15–35 °C Mild conditions to preserve integrity
Reaction Time 30 min to 4 hours Monitored by TLC/HPLC
Solvent Aqueous buffer/organic mix Solubility and pH control
Base Triethylamine, NaHCO3 Deprotonates amino group
Yield 70–90% Dependent on purification method
Purity ≥95% Required for fluorescence applications
Fluorescence λ_ex ~470 nm Excitation wavelength
Fluorescence λ_em ~534 nm Emission wavelength

Additional Notes from Related Compounds

  • Similar preparation methods are used for other NBD-labeled amino acids such as N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-serine and N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline, confirming the general applicability of the nucleophilic substitution approach.
  • The use of NBD-Cl as a labeling reagent is favored due to its small size, strong fluorescence, and minimal interference with biological activity.
  • Automated peptide synthesis protocols incorporate NBD-labeled amino acids using standard Fmoc chemistry with coupling agents like N-HBTU and bases such as DIEA, indicating compatibility with solid-phase synthesis.

Chemical Reactions Analysis

Conjugation with Nucleophiles

The benzoxadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the C-4 position. This reactivity is critical for forming covalent adducts with biological thiols like glutathione (GSH).

Key findings from enzymatic studies :

  • In GST-catalyzed reactions, the compound forms a σ-complex with GSH at the benzoxadiazole’s C-4 position, stabilized by hydrogen bonding within the enzyme’s active site .

  • The reaction mechanism involves:

    • Nucleophilic attack by GSH’s thiolate on the benzoxadiazole ring.

    • Formation of a Meisenheimer-like intermediate.

    • Rearrangement to a stable σ-complex (Fig. 1) .

Table 1: Reaction outcomes with nucleophiles

NucleophileConditionsProductFluorescence Shift
GlutathioneGST enzyme, pH 7.4σ-Complex (C-4 adduct)Quenching at 534 nm
Cysteine residuesPhysiological pHCovalent protein adductsDependent on microenvironment

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under controlled conditions, altering the compound’s electronic and fluorescent properties.

Experimental insights :

  • Reduction with sodium dithionite (Na₂S₂O₄) in aqueous buffer (pH 8.0) converts the nitro group to an amine, confirmed by UV-Vis spectral shifts (λ<sub>max</sub> 470 nm → 380 nm) .

  • Catalytic hydrogenation (H₂/Pd-C) in ethanol yields the corresponding amino derivative, enhancing fluorescence quantum yield by 40% .

Critical factors :

  • Solvent polarity and pH directly influence reduction efficiency.

  • Over-reduction can lead to ring-opening side reactions.

Hydrolysis and Stability

The benzoxadiazole ring exhibits pH-dependent hydrolysis, impacting compound stability in biological systems.

Degradation pathways :

  • Acidic conditions (pH < 3) : Protonation of the oxadiazole oxygen accelerates ring-opening, forming a nitroaniline derivative and leucine side products .

  • Basic conditions (pH > 10) : Hydroxide attack at the C-2 position results in fragmentation into 4-nitro-2,1,3-benzoxadiazole-7-amine and L-leucine .

Table 2: Hydrolysis kinetics

pHHalf-life (25°C)Major Products
2.52.3 hoursNitroaniline + leucine
7.448 hoursStable
1115 minutesFragmented derivatives

Enzymatic Interactions

The compound acts as a suicide inhibitor for glutathione S-transferases (GSTs), with implications for anticancer drug development.

Mechanism of action :

  • Binds to the GST H-site via hydrophobic interactions .

  • Forms a covalent adduct with GSH, irreversibly inactivating the enzyme .

  • Triggers apoptosis in tumor cells by disrupting GST-JNK complexes .

Selectivity profile :

GST IsoformInhibition Constant (K<sub>i</sub>)Adduct Stability
GSTP1-10.12 µMHigh (t<sub>1/2</sub> > 24 h)
GSTM2-20.45 µMModerate (t<sub>1/2</sub> = 6 h)
GSTA1-11.2 µMLow (rapid release)

Fluorescence Modulation

Reactions altering the benzoxadiazole core significantly impact fluorescence properties:

  • Nitro reduction : Increases quantum yield (Φ from 0.18 to 0.42) .

  • GSH conjugation : Causes a bathochromic shift (λ<sub>em</sub> 534 nm → 550 nm) .

Scientific Research Applications

Fluorescent Probes

One of the primary applications of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine is as a fluorescent probe in biochemical assays. The compound's fluorescence can be utilized to study cellular processes and molecular interactions. It has been employed in microscopy to visualize cellular components and dynamics.

Biochemical Assays

The compound serves as a substrate or inhibitor in various biochemical assays. For instance:

  • Enzyme Activity Studies : It can inhibit specific enzyme activities, allowing researchers to investigate enzyme kinetics and mechanisms.
  • Protein Interactions : this compound is used to study protein-protein interactions through fluorescence resonance energy transfer (FRET) techniques.

Cellular Imaging

In cellular imaging applications, this compound helps visualize cellular structures and processes. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological molecules within live cells.

Anticancer Research

Recent studies have highlighted the potential of related compounds (such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol) in anticancer therapies. These compounds exhibit strong inhibition of glutathione S-transferases (GSTs), which are often overexpressed in tumor cells. By inhibiting GST activity, these compounds can induce apoptosis in cancer cells at low concentrations .

Comparative Analysis of Related Compounds

Compound NameStructureApplicationsNotes
NBDHEXNBDHEX StructureAnticancer agent; GST inhibitorInduces apoptosis in various cancer cell lines
NBD-ClNBD-Cl StructureFluorescent labeling reagentUsed for detecting biomolecules
NBD-FNBD-F StructureFluorescent sensorsDetects analytes with high sensitivity

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of GSTP1-1 by NBDHEX, researchers found that the compound significantly reduced enzyme activity in melanoma cell lines. The IC50 values were reported at approximately 1.2 µM for one cell line and 2.0 µM for another, demonstrating its potent inhibitory effects compared to standard chemotherapy agents like temozolomide .

Case Study 2: Cellular Imaging

A project utilizing this compound as a fluorescent probe successfully visualized mitochondrial dynamics in live cells. The fluorescence intensity correlated with mitochondrial activity, providing insights into cellular metabolism under different conditions .

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activities. This interaction can disrupt various biological pathways, making the compound a valuable tool in studying cellular processes and developing new therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar NBD Derivatives

Structural Features

The NBD group is typically attached to biomolecules via linkers or direct conjugation. Key structural variations among NBD derivatives include:

  • Substituent type: Amino acids (e.g., L-leucine, glycine), lipids (e.g., ceramides, sphingomyelin), or synthetic groups (e.g., thiohexanol, benzodiazepine analogs).
  • Linker length and chemistry : Short (C6) or long (C12) carbon chains, amide bonds, or thiourea linkages.
Table 1: Structural and Functional Comparison of NBD Derivatives
Compound Name Substituent/Linker Key Applications Biological Activity References
N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine L-leucine (amide bond) Amino acid transport/protein synthesis Metabolic tracing (hypothesized)
C6-NBD-SM Sphingomyelin (C6-aminohexanoyl) Membrane trafficking studies Lipid metabolism tracking
C6-NBD ceramide Ceramide (C6-aminohexanoyl) Lipid transport and sorting Fluorescent lipid analog
NBDHEX Thiohexanol Anticancer therapy Glutathione S-transferase (GST) inhibition
NBD-PE Phosphatidylethanolamine Membrane fusion assays Fluorescent membrane probe
Glycine-N-methyl-NBD Glycine (methylated) Receptor labeling (peripheral benzodiazepine) Fluorescent receptor probe
Membrane Lipid Analogs (C6-NBD-SM, C6-NBD ceramide)
  • Structure : NBD conjugated to sphingomyelin or ceramide via a C6 linker.
  • Applications : Used to study endocytosis, lipid sorting, and recycling in cellular membranes. For example, C6-NBD-SM mimics bulk membrane trafficking and shows kinetics similar to transferrin receptors in CHO cells .
  • Advantages over leucine derivative : Hydrophobic lipid tails enable integration into membranes, making them ideal for lipid dynamics studies.
Anticancer Agents (NBDHEX)
  • Structure: NBD linked to a thiohexanol group.
  • Applications : Potent inhibitor of GSTP1-1, a detoxification enzyme overexpressed in cancers. NBDHEX induces apoptosis in tumor models by disrupting redox balance .
  • Contrast with leucine derivative: The electrophilic NBD-thioether group in NBDHEX is critical for GST binding, whereas the leucine conjugate may target amino acid transporters.
Receptor Probes (Glycine-N-methyl-NBD)
  • Structure : NBD conjugated to glycine via a methylated amine.
  • Applications : Targets peripheral benzodiazepine receptors, enabling visualization of microglial cells .
  • Comparison : The leucine derivative’s branched-chain structure may favor interactions with leucine-specific transporters (e.g., LAT1) over glycine receptors.
Phospholipid Derivatives (NBD-PE)
  • Structure: NBD attached to phosphatidylethanolamine.
  • Applications : Used in membrane fusion assays (e.g., phagosome-lysosome fusion) due to fluorescence resonance energy transfer (FRET) compatibility .
  • Limitations : Less suited for cytosolic tracking compared to water-soluble leucine derivatives.

Research Findings and Mechanistic Insights

Membrane Trafficking Studies

  • C6-NBD-SM and C6-NBD ceramide exhibit similar endocytic kinetics to protein receptors, suggesting bulk membrane recycling occurs passively without specific sorting signals .
  • The leucine derivative’s hydrophilic nature may limit membrane integration but enhance solubility for cytosolic or extracellular tracking.

Therapeutic Potential

  • NBDHEX’s anticancer activity (IC₅₀ ~1 µM in MDA-MB-468 cells) highlights the importance of the NBD-thioether group in GST inhibition .
  • Leucine derivatives could exploit amino acid transporters (e.g., LAT1) for targeted drug delivery, though this remains speculative without direct evidence.

Fluorescence Properties

  • NBD derivatives generally emit green fluorescence (~530 nm) with excitation at ~465 nm. Modifications like methylation (e.g., Glycine-N-methyl-NBD) can alter quantum yields or binding specificity .

Biological Activity

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine (CAS Number: 162149-58-8) is a derivative of L-leucine that incorporates a nitrobenzoxadiazole moiety. This compound has garnered significant attention in biochemical research due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

PropertyValue
Molecular FormulaC12H14N4O5
Molecular Weight294.26 g/mol
IUPAC Name(2S)-4-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoic acid
CAS No.162149-58-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The nitrobenzoxadiazole moiety can form covalent bonds with cysteine residues in proteins, leading to the inhibition of various enzymes. This mechanism disrupts cellular pathways and can be utilized to study enzyme functions and interactions.
  • Fluorescent Properties : The compound exhibits strong fluorescence properties, making it useful as a probe in biochemical assays. Its fluorescence can be utilized to monitor cellular processes in real-time .

Research Applications

This compound has diverse applications in scientific research:

  • Biochemical Assays : It serves as a substrate or inhibitor for studying enzyme activities and protein interactions.
  • Cellular Imaging : Due to its fluorescent characteristics, it is employed in imaging techniques to visualize biological processes within cells .
  • Therapeutic Development : The compound's ability to disrupt specific biological pathways makes it a candidate for developing new therapeutic agents targeting diseases related to enzyme dysfunctions.

Case Studies

A review of recent literature highlights several studies employing this compound:

  • Study on Enzyme Activity : A study investigated the inhibitory effects of this compound on certain lysosomal enzymes. It was found that the compound could significantly reduce enzyme activity in vitro, suggesting potential applications in treating lysosomal storage disorders .
  • Fluorescence-Based Assays : In another study, researchers utilized the compound as a fluorescent probe to assess lipid translocation across membranes. The results demonstrated its effectiveness in monitoring lipid dynamics using fluorescence decay curves .
  • Therapeutic Implications : A recent investigation explored the use of this compound in cancer therapy. By inhibiting specific enzymes involved in tumor progression, it showed promise as a therapeutic agent against certain cancer types .

Q & A

Basic Research Questions

Q. What are the standard protocols for fluorescently labeling lipids or amino acids using N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine?

  • Methodology : The compound is often used to synthesize fluorescent analogs of lipids (e.g., ceramides, phosphatidylethanolamine) by conjugating the NBD moiety to target molecules. For example, C6-NBD ceramide is synthesized by linking the NBD group to hexanoyl-sphingosine via an amide bond. Labeling efficiency is optimized using molar ratios of 1:5 (NBD reagent:target molecule) in chloroform/methanol solvent systems, followed by purification via thin-layer chromatography .
  • Application : In membrane transport assays, labeled lipids are incorporated into liposomes or cells, and fluorescence is tracked using spectrofluorometry or microscopy .

Q. How is NBD-labeled L-leucine used to study amino acid transport kinetics in bacterial systems?

  • Experimental Design : NBD-labeled L-leucine (1–100 µM) is added to membrane vesicles (e.g., Streptococcus cremoris). Transport rates are measured under pH gradients (ΔpH) using rapid filtration (5–15 sec intervals) to quantify uptake. Data are analyzed via Eadie-Hofstee plots to determine kinetic parameters (e.g., Km, Vmax) .
  • Key Consideration : Retention of NBD-labeled phospholipids on filters (>98%) ensures minimal loss during filtration steps .

Advanced Research Questions

Q. How can researchers resolve spectral overlap when using NBD-labeled probes in multi-fluorescence experiments?

  • Methodology : NBD emits at ~530 nm (excitation ~460 nm), which overlaps with GFP or FITC. To mitigate interference:

  • Use narrow-bandpass filters or spectral unmixing software.
  • Pair NBD with red-shifted fluorophores (e.g., Rhodamine B, emission ~590 nm) in dual-labeling studies .
    • Validation : Perform control experiments with single fluorophores to confirm specificity and adjust exposure times to avoid saturation .

Q. What experimental factors contribute to discrepancies in NBD-labeled lipid transbilayer distribution data?

  • Analysis : Variations in liposome preparation (e.g., extrusion vs. sonication) can alter lipid asymmetry. For example, large unilamellar vesicles (LUVs) prepared via extrusion show ~85% NBD-PE incorporation in the outer leaflet, while sonication may reduce this to ~70% .
  • Troubleshooting : Use fluorescence quenching agents (e.g., dithionite) to selectively inactivate outer-leaflet probes and quantify inner-leaflet distribution .

Q. How does the nitro group in the NBD moiety influence photostability during long-term imaging?

  • Optimization : The nitro group enhances electron-withdrawing properties, improving fluorescence quantum yield but increasing susceptibility to photobleaching. Mitigation strategies include:

  • Using antifade reagents (e.g., ascorbic acid).
  • Limiting exposure time to <100 ms and using low-intensity excitation .

Methodological Challenges

Q. What are the best practices for quantifying low-abundance NBD-labeled metabolites in complex biological matrices?

  • Extraction : Use Bligh-Dyer lipid extraction (chloroform:methanol:water, 1:2:0.8 v/v) to isolate NBD-lipids from tissues, followed by HPLC with fluorescence detection (LOD ~10 nM) .
  • Validation : Spike samples with internal standards (e.g., deuterated analogs) to correct for recovery rates .

Q. How to validate the specificity of NBD-labeled L-leucine uptake in competitive inhibition assays?

  • Protocol : Co-incubate cells with unlabeled L-leucine (3 µM–5 mM) and measure inhibition constants (Ki) via Dixon plots. A linear decrease in uptake with increasing competitor concentration confirms specificity .

Data Interpretation

Q. How to interpret contradictory results in NBD-lipid trafficking studies across different cell lines?

  • Case Study : In MDCK cells, NBD-PE internalization rates vary between strains (e.g., 1.5–4 × 10⁵ molecules/cell fused in strain I vs. II). Differences in endocytic machinery (e.g., clathrin vs. caveolin pathways) may explain discrepancies. Validate using knockouts or pharmacological inhibitors (e.g., dynasore for dynamin) .

Safety and Handling

Q. What safety protocols are recommended for handling NBD derivatives in the lab?

  • PPE : Use NIOSH-approved gloves (nitrile), safety goggles, and lab coats. Avoid skin contact; wash hands after handling .
  • Waste Disposal : Deactivate nitro groups with 10% sodium sulfide before disposal to reduce environmental toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.